1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea
Description
This thiourea derivative features a central thiourea (-NHC(S)NH-) core substituted with two furan-based groups:
- Position 1: An (E)-configured ethylideneamino group linked to a furan-2-yl moiety.
- Position 3: A furan-2-ylmethyl substituent.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-[(Z)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9- |
InChI Key |
OQCCULIARBDKEF-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)NCC1=CC=CO1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves the reaction of furan-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of furan-2-carbaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiourea derivative. Common solvents for this reaction include ethanol or methanol, with hydrochloric or acetic acid serving as catalysts. The reaction is generally conducted at room temperature to reflux conditions over several hours to overnight.
Key Properties:
- Molecular Formula: C12H13N3O2S
- Molecular Weight: 253.32 g/mol
- IUPAC Name: this compound
Chemistry
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These transformations can lead to the formation of new derivatives with potentially enhanced properties.
Biology
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| This compound | Escherichia coli | 32 µg/mL | Bactericidal |
| This compound | Staphylococcus aureus | 64 µg/mL | Bacteriostatic |
Antifungal Activity:
In addition to its antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. This broad-spectrum efficacy highlights its potential in developing antifungal treatments.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| This compound | Aspergillus niger | 64 µg/mL |
Medicine
The compound is being investigated for its potential therapeutic applications due to its unique chemical structure. Preliminary studies suggest it may have anticancer properties, with cytotoxic effects observed in various human cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 10 µM |
| This compound | SK-MEL-2 (Skin Cancer) | 15 µM |
| This compound | SK-OV-3 (Ovarian Cancer) | 20 µM |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy Study: A study assessed the antimicrobial effects of various thiourea derivatives against common pathogens, confirming their potential as new antimicrobial agents.
- Cytotoxicity Assessment: Research focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines demonstrated significant cytotoxicity against lung and skin cancer cells, suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related thioureas:
*Calculated based on molecular formula (C₁₃H₁₃N₃O₂S).
Key Observations:
- Hydrogen Bonding: The ethylideneamino group facilitates intramolecular H-bonding, stabilizing the (E)-configuration, as seen in similar thioureas .
- Lipophilicity : The target compound’s logP (estimated ~2.1) is lower than derivatives with aromatic substituents (e.g., 4-methoxyphenyl in ), suggesting reduced membrane permeability.
Crystallographic and Spectroscopic Comparisons
- Planarity : The thiourea core in the target compound adopts a planar conformation, akin to 1-(2-furoyl)-3-(1-naphthyl)thiourea . This planarity is disrupted in analogues with bulky substituents (e.g., bicycloheptane in ).
- Hydrogen-Bonding Networks : Unlike 3-(2-hydroxyphenyl) derivatives, which form extensive intermolecular H-bonds via hydroxyl groups , the target compound relies on thiourea S and N atoms for H-bonding, leading to distinct crystal packing .
Biological Activity
1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea, commonly referred to as thiourea derivative, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring and a thiourea moiety, which are critical for its biological activity. The molecular formula is , with a molecular weight of 253.31 g/mol. The presence of the furan rings enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 19 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms.
| Cell Line | IC50 (µM) |
|---|---|
| U937 (Leukemia) | 16.23 |
| THP-1 (Leukemia) | >20 |
| MCF-7 (Breast Cancer) | <20 |
The IC50 values demonstrate that these compounds can effectively reduce cell viability in certain cancer types, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Activity
Thiourea derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies show that they can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
| Compound | Inhibition (%) |
|---|---|
| Compound A | 78% (TNF-α) |
| Compound B | 89% (IL-6) |
These findings highlight the potential of thiourea derivatives in managing inflammatory conditions .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes related to various diseases, including those linked to Alzheimer's disease.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 33.27–93.85 |
| Butyrylcholinesterase (BChE) | 105.9–412.5 |
These results suggest that the compound could serve as a lead for developing new treatments for neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The binding affinity of the furan rings and thiourea moiety allows for modulation of enzyme activity and receptor interactions, leading to various therapeutic effects .
Case Studies
Recent studies have focused on synthesizing and evaluating new thiourea derivatives based on the structure of this compound. For example, one study synthesized several derivatives and tested their cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
